N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The pyrazole moiety is linked via a methylene bridge to a 5-(4-chlorophenyl)isoxazole group.
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c1-21-9-13(16(19-21)23-2)15(22)18-8-12-7-14(24-20-12)10-3-5-11(17)6-4-10/h3-7,9H,8H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKKHTJMGRFKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H15ClN4O3, with a molecular weight of 346.77 g/mol. The compound features an isoxazole ring, which is known for contributing to various biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The isoxazole moiety can interact with enzyme active sites, inhibiting their function. This is particularly relevant in the context of cancer therapies where enzyme inhibition can disrupt tumor growth.
- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways and influencing processes such as apoptosis and cell proliferation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds exhibit cytotoxic effects against various cancer cell lines:
These findings suggest that derivatives containing the pyrazole structure may serve as effective agents in cancer treatment by inducing cell death in malignant cells.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. Studies have shown that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6:
This potential makes it a candidate for further exploration in conditions characterized by inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole-containing compounds:
- Cytotoxicity Studies : A series of pyrazole derivatives were screened against multiple cancer cell lines, showing significant cytotoxicity with IC50 values ranging from low micromolar to nanomolar concentrations .
- Mechanistic Insights : Research has demonstrated that certain derivatives can inhibit specific kinases involved in cancer progression, such as Aurora-A kinase, with IC50 values as low as 0.067 µM . These findings underscore the potential for developing targeted therapies based on this compound.
Comparison with Similar Compounds
Structural Similarities and Variations
The target compound shares core features with several pyrazole-based analogs in the literature:
Key Observations :
- Isoxazole vs. Pyrazole: The target compound’s isoxazole group differentiates it from pyrazole-only analogs (e.g., 3a).
- Substituent Effects: The 4-chlorophenyl group (common in the target and compounds) enhances lipophilicity, favoring membrane permeability. Methoxy and methyl groups in the target compound may reduce metabolic degradation compared to chloro or cyano substituents in analogs like 3a.
Physicochemical Properties
Notes:
- The methoxy group in the target compound may improve aqueous solubility slightly compared to chloro substituents in 3a.
- Dichlorophenyl groups in significantly increase LogP, favoring blood-brain barrier penetration.
Data Tables
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
